GAR1 protein
Description
Properties
CAS No. |
146888-26-8 |
|---|---|
Molecular Formula |
C11H21NO3 |
Synonyms |
GAR1 protein |
Origin of Product |
United States |
Scientific Research Applications
Key Functions of GAR1
- RNA Modification : GAR1 is integral to the pseudouridylation process, where it enhances the activity of Cbf5, a key enzyme responsible for RNA modification. It contributes to both RNA-guided and RNA-independent activities of Cbf5, facilitating efficient substrate RNA loading and modification .
- Ribonucleoprotein Complex Assembly : GAR1 is essential for the assembly of H/ACA ribonucleoprotein complexes, which are involved in rRNA processing. It interacts with several proteins, including Nop10 and NHP2, to form functional complexes necessary for rRNA modification .
- Cellular Growth and Viability : Depletion of GAR1 leads to impaired processing of pre-rRNA, resulting in reduced synthesis of 18S rRNA and affecting overall cell growth .
Molecular Biology Studies
- Gene Disruption Studies : Researchers have utilized gene disruption techniques to study the role of GAR1 in C. elegans. Deletion of GAR1 homologs revealed insights into fertility and developmental phenotypes, highlighting its importance in cellular processes .
Cancer Research
- Target for Therapeutics : The role of GAR1 in rRNA modification pathways positions it as a potential target for cancer therapies. Its involvement in the assembly of telomerase complexes suggests that modulation of GAR1 function could impact cancer cell proliferation .
Proteomic Analyses
- Studies employing quantitative proteomics have identified new proteins associated with GAR1, enhancing our understanding of its role in H/ACA RNP assembly and function . This has implications for understanding diseases linked to dysregulated RNA modification processes.
Case Studies
Comparison with Similar Compounds
Structural and Functional Insights
GAR Domains and SMN Interaction
- SMN’s Tudor domain binds GAR1’s N- or C-terminal GAR domains. Deletion of both domains abolishes interaction, linking GAR1 to spinal muscular atrophy (SMA) pathology .
- Mutations in SMN’s Tudor domain (e.g., E134K) reduce GAR1 binding by >95%, underscoring their role in snoRNP assembly .
Methylation and Complex Stability
Evolutionary Conservation
- Archaeal homologs (e.g., Pyrococcus furiosus) show GAR1 enhances Cbf5 (dyskerin ortholog) activity in tRNA pseudouridylation, conserved from archaea to humans .
- Yeast GAR1’s central domain alone suffices for nucleolar localization, unlike SV40-like nuclear localization signals in other nucleolar proteins .
Data Tables
Table 1: Comparative Analysis of H/ACA snoRNP Core Proteins
Q & A
Q. What are the structural domains of GAR1, and how do they contribute to its functional interactions?
GAR1 contains two glycine-arginine-rich (GAR) domains flanking a central core. These domains mediate interactions with proteins like SMN and components of the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex. For example, truncation studies show that both NH2- and COOH-terminal GAR domains are required for SMN binding . The central core shares homology with archaeal Gar1 proteins, suggesting conserved roles in RNA-protein interactions .
Q. What is the primary role of GAR1 in rRNA processing?
GAR1 is essential for 18S rRNA synthesis in yeast. Depletion of GAR1 disrupts cleavage of the 35S pre-rRNA precursor, blocking maturation of the 18S ribosomal subunit. This is demonstrated via galactose-regulated promoter experiments, where GAR1 depletion leads to pre-rRNA accumulation and cell growth arrest .
Q. Which experimental methods are used to validate GAR1 localization and association with snoRNAs?
Immunoprecipitation (IP) with anti-GAR1 antibodies confirms its nucleolar localization and association with snoRNAs like snR10 and snR30. Co-sedimentation assays and RNA-FISH are complementary methods to map RNA-protein interactions in vivo .
Advanced Research Questions
Q. How can researchers resolve contradictions in GAR1’s role in H/ACA RNP assembly?
Contradictory findings on whether the SMN complex is required for GAR1/NAF1 exchange during RNP biogenesis highlight the need for controlled siRNA knockdown efficiency and rescue experiments. Proteomic SILAC-IP data suggest that residual SMN complex activity in partial knockdowns may mask its role, necessitating conditional knockout models .
Q. What methodological approaches identify post-translational modifications (PTMs) on GAR1, and how do they regulate function?
Mass spectrometry and methyltransferase assays reveal arginine methylation in GAR1’s GAR domains by PRMT5. This modification enhances GAR1’s affinity for NHP2, a core H/ACA protein. Researchers should combine IP with methyl-specific antibodies and in vitro methylation assays using recombinant PRMT5/RIOK1/MEP50 complexes .
Q. How do structural studies inform mechanistic models of GAR1’s interaction with assembly factors like NAF1?
X-ray crystallography of the Gar1 domain in NAF1 (PDB: 2V3M) reveals structural homology to GAR1, suggesting competitive binding to Cbf5p during RNP maturation. Mutagenesis of conserved residues (e.g., RGG motifs) in both proteins can test this model .
Q. What experimental designs address conflicting data on GAR1’s role in telomerase regulation?
While GAR1 is not a core telomerase component, its interaction with dyskerin (a telomerase-associated protein) in H/ACA RNPs implies indirect roles. CRISPR-Cas9 knockout of GAR1 in telomerase-positive vs. -negative cell lines, coupled with telomere length assays, can clarify its contribution .
Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies in GAR1-associated protein interaction networks across studies?
SILAC-IP proteomics identifies context-dependent interactors (e.g., PRMTs, mitochondrial proteins). Discrepancies arise from cell type-specific expression or technical factors (e.g., RNase treatment during IP). Normalizing data to negative controls and validating with orthogonal methods (e.g., crosslinking IP) improves reliability .
Q. What statistical frameworks are recommended for analyzing GAR1 depletion phenotypes?
RNA-seq and ribosome profiling after GAR1 knockdown require multivariate analysis to distinguish direct rRNA processing defects from downstream translation effects. Tools like DESeq2 for differential expression and Sylamer for motif enrichment in untranslated regions (UTRs) are critical .
Methodological Best Practices
Q. How to optimize co-immunoprecipitation (Co-IP) conditions for studying GAR1 complexes?
Q. What in vitro assays recapitulate GAR1’s role in snoRNP assembly?
Recombinant GAR1, dyskerin, NHP2, and NOP10 can be incubated with H/ACA RNAs in vitro. Electrophoretic mobility shift assays (EMSAs) and sucrose gradient sedimentation assess complex formation. Methylation by PRMT5 should be included to mimic in vivo conditions .
Tables: Key Experimental Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
